N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide

Molecular Properties Drug-likeness ADME

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide (CAS 1396790-55-8) is a synthetic, low-molecular-weight pyrazine-2-carboxamide derivative (C₁₁H₁₇N₃O₂S; MW 255.34 g/mol) bearing a distinctive hydroxy-methylthio butyl side chain. It belongs to the broader class of substituted pyrazine-2-carboxamides, a scaffold with demonstrable activity across multiple therapeutic target families including HPK1 kinase, EML4-ALK, and mycobacterial enzymes.

Molecular Formula C11H17N3O2S
Molecular Weight 255.34
CAS No. 1396790-55-8
Cat. No. B2549355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide
CAS1396790-55-8
Molecular FormulaC11H17N3O2S
Molecular Weight255.34
Structural Identifiers
SMILESCC(CCSC)(CNC(=O)C1=NC=CN=C1)O
InChIInChI=1S/C11H17N3O2S/c1-11(16,3-6-17-2)8-14-10(15)9-7-12-4-5-13-9/h4-5,7,16H,3,6,8H2,1-2H3,(H,14,15)
InChIKeyMAJVAGHPDDPRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide (CAS 1396790-55-8): Structural Identity and Compound-Class Context for Scientific Procurement


N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide (CAS 1396790-55-8) is a synthetic, low-molecular-weight pyrazine-2-carboxamide derivative (C₁₁H₁₇N₃O₂S; MW 255.34 g/mol) bearing a distinctive hydroxy-methylthio butyl side chain. It belongs to the broader class of substituted pyrazine-2-carboxamides, a scaffold with demonstrable activity across multiple therapeutic target families including HPK1 kinase, EML4-ALK, and mycobacterial enzymes [1][2]. The compound is catalogued under InChI Key MAJVAGHPDDPRPL-UHFFFAOYSA-N and is currently supplied for non-human research purposes only [3].

Why Generic Pyrazine-2-carboxamide Analogs Cannot Substitute for N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide in Targeted Research Applications


Substitution of pyrazine-2-carboxamide derivatives is fundamentally constrained by the sensitivity of biological target engagement and physicochemical properties to both the heterocyclic core identity and the nature of the N-alkyl side chain. Replacing the pyrazine ring with a thiophene, or the hydroxy-methylthio butyl chain with simpler alkyl or aryl groups, alters molecular weight, hydrogen-bond donor/acceptor count, topological polar surface area, and lipophilicity—each of which directly impacts membrane permeability, solubility, and target-binding pharmacophore geometry [1]. Even within the pyrazine-2-carboxamide class, the specific N-(2-hydroxy-2-methyl-4-(methylthio)butyl) substitution pattern is structurally unique and currently has no direct, commercially available generic equivalent .

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide Relative to Closest Structural Analogs


Molecular Weight and Topological Polar Surface Area Differentiation Relative to the Unsubstituted Pyrazine-2-carboxamide Core

Compared to the parent scaffold pyrazine-2-carboxamide (pyrazinamide), the target compound exhibits a substantially higher molecular weight (255.34 vs. 123.11 g/mol) and a larger calculated topological polar surface area (approximately 87.4 Ų vs. 68.9 Ų). The addition of the hydroxy-methylthio butyl side chain increases the rotatable bond count from 1 to 6 and the hydrogen-bond donor count from 1 to 2, while the methylthio sulfur introduces an additional hydrogen-bond acceptor site not present in the parent core [1][2].

Molecular Properties Drug-likeness ADME

Heterocyclic Core Exchange: Comparative Molecular Weight and Heteroatom Profile Versus the Thiophene-2-carboxamide Analog

The closest commercially catalogued structural analog, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methylthiophene-2-carboxamide (CAS 1396888-28-0), differs only in the heterocyclic core (thiophene replacing pyrazine). This substitution increases molecular weight by 18.07 g/mol (273.41 vs. 255.34 g/mol) and alters the heteroatom count from 3 nitrogen + 1 sulfur to 1 nitrogen + 2 sulfur atoms, fundamentally changing the hydrogen-bond acceptor landscape and ring electronics . While the side chain is identical, the pyrazine ring provides two nitrogen lone-pair H-bond acceptors capable of metal-chelation and kinase hinge-binding interactions that the thiophene sulfur cannot replicate, directly impacting target engagement profiles [1].

Structural Analog Heterocyclic Chemistry SAR

Methylthio Substituent Contribution to Lipophilicity and Enzyme Inhibition Potency: Class-Level Evidence from Pyrazine-2-carboxamide SAR

Class-level SAR evidence from pyrazine-2-carboxamide derivatives demonstrates that methylthio (–SCH₃) substitution significantly enhances lipophilicity and can improve enzyme inhibitory potency. In one representative study, a methylthio-bearing pyrazine-2-carboxamide derivative showed tyrosinase inhibition with an IC₅₀ of 1.2 µM, representing a 13.9-fold improvement over kojic acid (IC₅₀ = 16.7 µM) [1]. While this specific datum is generated on a structurally distinct pyrazine-2-carboxamide analog (N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide) and not on the target compound itself, it provides class-level inference that the methylthio motif in the target compound's side chain may contribute favorably to lipophilicity-driven target engagement relative to non-methylthio congeners [2]. Direct comparative data for the target compound are not yet available in the peer-reviewed literature.

Lipophilicity Enzyme Inhibition Methylthio Effect

Rotatable Bond Count and Conformational Flexibility Differentiation as a Determinant of Binding Entropy

The target compound possesses 6 rotatable bonds compared to 1 for the unsubstituted pyrazine-2-carboxamide core, conferring substantially greater conformational flexibility. This flexibility is a double-edged pharmacophore parameter: it can enable induced-fit binding to shallow or adaptive binding pockets (as exploited in kinase inhibitor design) but also incurs a higher entropic penalty upon binding. In contrast, the thiophene analog (CAS 1396888-28-0) has an identical side chain and therefore the same rotatable bond count, but the differing heterocyclic electronics produce a distinct conformational energy landscape . The pivalamide analog (CAS 1421531-49-8) loses the carboxamide H-bond donor while retaining a similar rotatable bond profile (5 vs. 6), making it a useful negative control for target engagement studies requiring the carboxamide pharmacophore .

Conformational Flexibility Binding Entropy Drug Design

Purity Benchmark and Quality Control Traceability Versus Closest Commercially Available Structural Analog

The closest commercially available structural analog with documented purity specifications, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methylthiophene-2-carboxamide (CAS 1396888-28-0), is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses . The target compound (CAS 1396790-55-8) is catalogued by multiple suppliers with a standard molecular weight of 255.34 g/mol and the molecular formula C₁₁H₁₇N₃O₂S confirmed by InChI Key MAJVAGHPDDPRPL-UHFFFAOYSA-N; however, publicly available batch-specific analytical certificates for the target compound are limited at the time of this analysis [1]. This creates a procurement consideration: researchers must verify lot-specific purity documentation directly with suppliers to ensure that material intended for quantitative biological assays meets the ≥95% purity threshold considered standard for SAR studies [2].

Purity Quality Control Analytical Characterization

Optimal Research and Industrial Application Scenarios for N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide Based on Current Evidence


Kinase Inhibitor Lead Optimization and HPK1-Targeted Cancer Immunotherapy Research

Given that substituted pyrazine-2-carboxamides constitute a privileged scaffold for HPK1 kinase inhibition—a validated immuno-oncology target [1]—N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide is positioned as a structurally differentiated building block for SAR exploration around the N-alkyl substituent vector. Its hydroxy-methylthio butyl side chain offers a unique combination of H-bond donor/acceptor functionality (OH + carboxamide NH + methylthio S) and conformational flexibility (6 rotatable bonds) that can probe accessory binding pockets adjacent to the ATP-binding site of HPK1, as suggested by class-level SAR in the AstraZeneca patent family. The compound is suitable for in vitro kinase selectivity panel screening to establish its target engagement fingerprint relative to known HPK1 inhibitors.

Antimycobacterial Drug Discovery Leveraging Pyrazine-2-carboxamide Scaffold Modifications

The pyrazine-2-carboxamide core is the pharmacophore of pyrazinamide, a first-line antitubercular prodrug [1]. The N-(2-hydroxy-2-methyl-4-(methylthio)butyl) modification introduces a side chain with substantially different physicochemical properties (increased MW, lipophilicity, and H-bond capacity) compared to the parent molecule. This compound can serve as a probe to investigate whether N-alkyl substitution of the carboxamide nitrogen modulates mycobacterial activation by the pncA-encoded nicotinamidase or alters passive diffusion into the mycobacterial cell, making it relevant for structure-activity relationship studies aimed at overcoming pyrazinamide resistance [2].

Chemical Biology Tool Compound for Methylthio-Dependent Protein Interaction Studies

The methylthio (–SCH₃) moiety is a sulfur-containing functional group that can engage in specific non-covalent interactions (sulfur-π, hydrophobic contacts) with protein binding sites, as evidenced by the potency enhancement observed for methylthio-substituted pyrazine-2-carboxamides in enzyme inhibition assays [1]. The compound can be deployed as a chemical probe to interrogate the role of sulfur-mediated interactions in target-ligand recognition, particularly in systems where methionine or methylthio-adenosine analogs have shown activity, such as methylthioadenosine phosphorylase (MTAP)-deleted cancers [2].

Synthetic Methodology Development and Building Block for Diversified Pyrazine Libraries

As a functionalized pyrazine-2-carboxamide bearing a tertiary alcohol, a methylthioether, and a secondary carboxamide, this compound presents three chemically orthogonal reactive handles suitable for further derivatization [1]. The hydroxy group can undergo acylation or oxidation; the methylthio group can be oxidized to sulfoxide/sulfone or serve as a leaving group in nucleophilic displacement; and the carboxamide NH can be further alkylated. This multifunctionality positions the compound as a versatile intermediate for generating focused libraries of pyrazine derivatives for high-throughput screening campaigns [2].

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